tert-Butyl 4-(3-bromo-1H-pyrazolo[3,4-b]pyridin-5-yl)piperidine-1-carboxylate
Description
tert-Butyl 4-(3-bromo-1H-pyrazolo[3,4-b]pyridin-5-yl)piperidine-1-carboxylate is a brominated heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core linked to a piperidine ring via a tert-butyl carboxylate protecting group. The 3-bromo substituent on the pyrazole ring enhances its reactivity in cross-coupling reactions, making it valuable in medicinal chemistry and materials science.
Properties
Molecular Formula |
C16H21BrN4O2 |
|---|---|
Molecular Weight |
381.27 g/mol |
IUPAC Name |
tert-butyl 4-(3-bromo-2H-pyrazolo[3,4-b]pyridin-5-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H21BrN4O2/c1-16(2,3)23-15(22)21-6-4-10(5-7-21)11-8-12-13(17)19-20-14(12)18-9-11/h8-10H,4-7H2,1-3H3,(H,18,19,20) |
InChI Key |
KSLGSECPRUFEAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC3=C(NN=C3N=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(3-bromo-1H-pyrazolo[3,4-b]pyridin-5-yl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazolopyridine core, followed by bromination and subsequent coupling with piperidine derivatives. Common reagents used in these reactions include bromine, tert-butyl chloroformate, and various catalysts to facilitate the coupling reactions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(3-bromo-1H-pyrazolo[3,4-b]pyridin-5-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile used .
Scientific Research Applications
tert-Butyl 4-(3-bromo-1H-pyrazolo[3,4-b]pyridin-5-yl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the design and development of new drugs, particularly as inhibitors of specific enzymes or receptors.
Biological Studies: The compound is used to study the biological pathways and mechanisms involved in various diseases.
Chemical Biology: It serves as a tool compound to investigate the function of specific proteins and pathways.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-bromo-1H-pyrazolo[3,4-b]pyridin-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological outcomes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in Pyrazolo[3,4-b]pyridine Derivatives
The following table compares key structural and physicochemical properties of the target compound with structurally related analogs:
Key Observations:
Substituent Effects on Molecular Weight :
- Bromine (Br) increases molecular weight significantly (e.g., 312.16 in vs. 393.28 in the target). Fluorinated and bulky groups (e.g., tosyl in ) further elevate molecular weights.
- The target compound’s piperidine-carboxylate group adds ~81 Da compared to the simpler tert-butyl 5-bromo-3-methyl analog .
Reactivity and Synthetic Utility :
- The 3-bromo substituent in the target compound facilitates nucleophilic aromatic substitution or cross-coupling reactions, unlike the 5-bromo isomer in , which may exhibit different regioselectivity.
- Piperidine-linked derivatives (e.g., , target) are preferred in drug discovery for their conformational flexibility and ability to modulate pharmacokinetics .
Insights:
- Multi-step syntheses (e.g., ) often result in moderate yields (76–79%) due to challenges in purification and stereochemical control.
Biological Activity
tert-Butyl 4-(3-bromo-1H-pyrazolo[3,4-b]pyridin-5-yl)piperidine-1-carboxylate is a heterocyclic compound belonging to the pyrazolopyridine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A pyrazolo ring fused to a pyridine ring.
- A tert-butyl ester group which enhances stability and solubility.
- A bromine substituent that contributes to its reactivity.
Molecular Formula: C₁₁H₁₂BrN₃O₂
Molecular Weight: 298.14 g/mol
CAS Number: 1286754-61-7
The biological activity of this compound is primarily attributed to its interaction with specific kinases. The compound acts as an inhibitor by binding to the active site of these enzymes, effectively blocking downstream signaling pathways that are crucial for cell proliferation and survival. This mechanism can lead to the induction of apoptosis in cancer cells, positioning the compound as a potential anticancer agent.
In Vitro Studies
Research has demonstrated that this compound exhibits significant inhibitory effects on various kinases involved in cancer progression. For example:
- CDK6 Inhibition: The compound shows binding affinity to CDK6, inhibiting its activity and thus affecting cell cycle regulation.
In Vivo Studies
In animal models, the administration of this compound has resulted in:
- Reduced tumor growth rates.
- Increased rates of apoptosis in malignant tissues.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
| Compound Name | Structure | Key Activity |
|---|---|---|
| tert-butyl 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate | Structure | Enhanced reactivity due to iodine substitution. |
| tert-butyl 3-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate | Structure | Different chemical properties due to chlorine. |
Case Studies
Several studies have highlighted the potential of this compound in therapeutic applications:
- Study on Cancer Cell Lines: An investigation into various cancer cell lines showed that the compound effectively reduced cell viability at micromolar concentrations.
- Kinase Selectivity Profile: A detailed analysis revealed that this compound selectively inhibits certain kinases while sparing others, indicating a favorable safety profile for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
